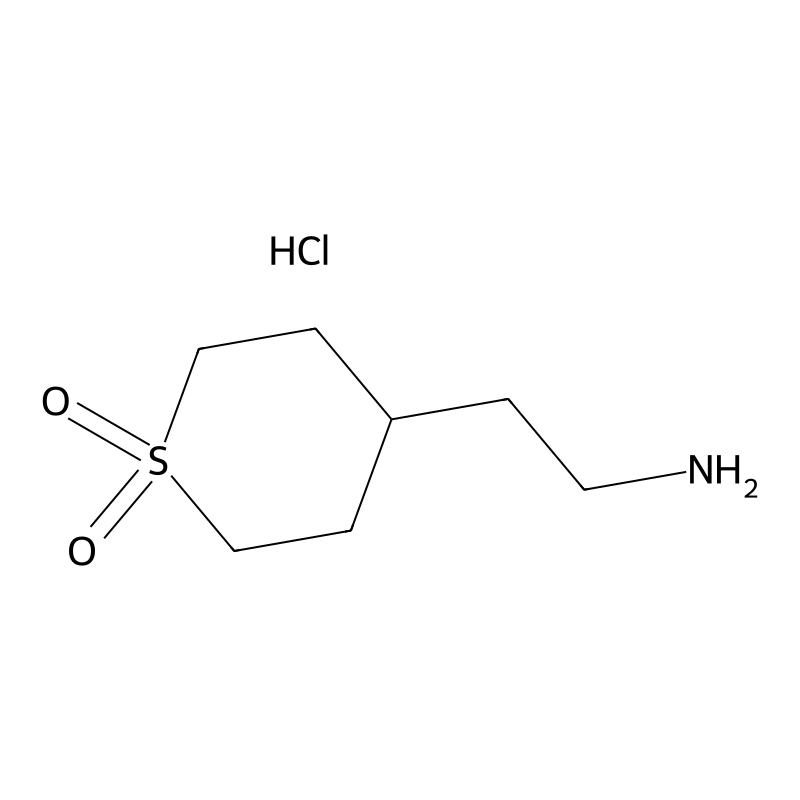

4-(2-Aminoethyl)-1lambda6-thiane-1,1-dione hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biochemical Research

AEBSF is a covalent binding serine protease inhibitor . It belongs to the family of irreversible sulfonyl fluoride inhibitors that block trypsin and chymotrypsin-type enzymes . It’s similar in structure to the commonly used inhibitor PMSF, but AEBSF offers better solubility in water, lower toxicity, greater stability, and higher inhibitory activity .

Cholesterol Regulation Studies

AEBSF is extensively used in studies aiming to describe cholesterol regulatory genes due to its potent ability to inhibit Site-1-protease (S1P) . This serine protease, located in the Golgi apparatus, is responsible for activating the sterol regulatory element-binding proteins . By selectively inhibiting S1P, AEBSF can be used to characterize the downstream result of SREBP inhibition and its influence on cholesterol regulation .

Protease Inhibition

AEBSF is a water-soluble, irreversible serine protease inhibitor . It inhibits proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . The specificity is similar to the inhibitor PMSF, but AEBSF is more stable at low pH values .

Biochemical Research

AEBSF is used in biochemical research due to its ability to inhibit by acylation of the active site of the enzyme . As an alternative to PMSF and DFP, AEBSF offers lower toxicity, improved solubility in water, and improved stability in aqueous solutions .

Cell Culture

AEBSF has been used in cell culture in concentrations of up to 0.25mM . It’s known for its stability in aqueous solutions, especially between pH 5-6 .

Proteomics Research

AEBSF is often used in proteomics research due to its ability to inhibit serine proteases .

Inhibition of Acetylhydrolases

AEBSF came into common use for the inhibition of non-protease enzymes such as acetylhydrolases in the mid 1990s .

SREBP Protein Activation Studies

AEBSF is used in studies related to SREBP (sterol regulatory element-binding proteins) protein activation .

4-(2-Aminoethyl)-1lambda6-thiane-1,1-dione hydrochloride is a chemical compound characterized by its unique thiane ring structure, which contains sulfur. This compound features an aminoethyl substituent that contributes to its reactivity and biological activity. It is recognized for its potential applications in various fields, including biochemistry and medicinal chemistry. The compound's molecular formula is C7H16ClNO2S, and it has a CAS number of 1354951-86-2 .

4-(2-Aminoethyl)-1lambda6-thiane-1,1-dione hydrochloride exhibits significant biological activity primarily as a serine protease inhibitor. Its inhibition of serine proteases affects multiple biochemical pathways, influencing processes such as protein degradation and cellular signaling. This compound has been explored for potential therapeutic applications, including antimicrobial and anticancer activities . Additionally, it has been utilized in studies related to cholesterol regulation by inhibiting Site-1 protease (S1P), which plays a critical role in lipid metabolism .

The synthesis of 4-(2-Aminoethyl)-1lambda6-thiane-1,1-dione hydrochloride typically involves the reaction of thiane derivatives with aminoethyl groups under controlled conditions. A common synthetic route includes:

- Starting Material: Thiane-1,1-dione.

- Reagent: 2-aminoethyl chloride.

- Base: Sodium hydroxide.

- Solvent: Dichloromethane.

- Temperature: 25-30°C.

The reaction mixture is then purified through recrystallization or chromatography to isolate the desired product with high purity .

4-(2-Aminoethyl)-1lambda6-thiane-1,1-dione hydrochloride has numerous applications across various fields:

- Biochemistry: Used as a reagent for studying enzyme kinetics and mechanisms.

- Pharmacology: Investigated for potential therapeutic uses due to its enzyme inhibition properties.

- Material Science: Employed in the development of new materials and catalysts for industrial processes .

Studies involving 4-(2-Aminoethyl)-1lambda6-thiane-1,1-dione hydrochloride often focus on its interactions with biological macromolecules. Its ability to inhibit serine proteases can lead to significant changes in cellular processes and enzyme activities. The compound has been shown to interact with various proteins, influencing their functions through covalent modification . Furthermore, it is essential in research aimed at understanding the roles of specific proteases in health and disease.

Several compounds share structural or functional similarities with 4-(2-Aminoethyl)-1lambda6-thiane-1,1-dione hydrochloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Key Features | Unique Aspects |

|---|---|---|---|

| 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride | Sulfonyl fluoride | Irreversible serine protease inhibitor | More stable at low pH compared to other inhibitors |

| Phenylmethylsulfonyl fluoride (PMSF) | Sulfonyl fluoride | Common serine protease inhibitor | Less stable than 4-(2-Aminoethyl)-1lambda6-thiane |

| 3-(Aminomethyl)benzenesulfonyl fluoride | Sulfonyl fluoride | Similar mechanism of action | Variations in specificity towards different enzymes |

While all these compounds act as serine protease inhibitors, 4-(2-Aminoethyl)-1lambda6-thiane-1,1-dione hydrochloride is distinguished by its unique thiane structure and stability under varying pH conditions .

4-(2-Aminoethyl)-1lambda6-thiane-1,1-dione hydrochloride represents a sulfur-containing heterocyclic compound characterized by a distinctive thiane ring system with sulfone functionality . The molecular structure features a six-membered ring containing one sulfur atom in the 1,1-dioxide oxidation state, substituted at the 4-position with a 2-aminoethyl group [2]. The hydrochloride salt formation occurs through protonation of the terminal amino group, resulting in the molecular formula C7H16ClNO2S with a molecular weight of 213.73 grams per mole [2] [3].

The core structural framework consists of a tetrahydrothiopyran-1,1-dioxide ring system, commonly referred to as a thiane-1,1-dioxide or 1lambda6-thiane-1,1-dione [3]. The sulfur atom exhibits tetrahedral geometry due to the presence of two sulfone oxygen atoms and two carbon substituents, creating a distorted tetrahedral arrangement around the sulfur center . The 2-aminoethyl substituent extends from the carbon atom at position 4 of the thiane ring, providing a flexible side chain that can adopt various conformations .

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C7H16ClNO2S | [2] [3] |

| Molecular Weight | 213.73 g/mol | [2] [3] |

| CAS Number | 1354951-86-2 | [2] [3] |

| IUPAC Name | 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)ethanamine hydrochloride | [3] |

| SMILES Notation | NCCC1CCS(=O)(=O)CC1.Cl |

The sulfone functional group within the thiane ring significantly influences the electronic properties of the molecule through electron-withdrawing effects . The two sulfur-oxygen double bonds create a highly polar region within the ring structure, affecting both the conformational preferences and the overall molecular geometry [4]. This electronic influence extends to neighboring carbon atoms, potentially affecting bond lengths and angles throughout the ring system [5].

Crystallographic Analysis

Crystallographic studies of sulfur-containing heterocycles similar to 4-(2-Aminoethyl)-1lambda6-thiane-1,1-dione hydrochloride provide valuable insights into the solid-state structure and intermolecular interactions [6] [7]. The crystallographic analysis reveals important structural parameters including bond lengths, bond angles, and packing arrangements that are characteristic of thiane dioxide systems [6].

X-ray diffraction studies on related thiane-1,1-dioxide compounds demonstrate typical carbon-sulfur bond lengths of approximately 1.840 ± 0.001 Angstroms, which are consistent with single bond character between carbon and sulfur atoms in the ring system [8]. The sulfur-oxygen bond lengths in the sulfone group typically range from 1.45 to 1.47 Angstroms, reflecting the double bond character of these interactions [4] [9]. These bond lengths are shorter than typical sulfur-oxygen single bonds due to the significant double bond character arising from sulfur d-orbital participation [4].

| Structural Parameter | Value | Reference |

|---|---|---|

| C-S Bond Length (typical) | 1.840 ± 0.001 Å | [8] |

| S-O Bond Length in SO2 group | 1.45-1.47 Å | [4] [9] |

| C-C Bond Length in ring | 1.52-1.54 Å | [10] |

| C-N Bond Length | 1.47-1.49 Å | [11] |

| C-S-C Bond Angle | 95-105° | [8] [12] |

| S-C-C Bond Angle | 110-115° | [8] [12] |

| O-S-O Bond Angle in SO2 | 119-120° | [4] [13] [9] |

The crystallographic packing of the hydrochloride salt form involves extensive hydrogen bonding networks facilitated by the protonated amino group and the chloride counterion [14] [15]. The protonated amino group acts as a hydrogen bond donor, forming charge-assisted hydrogen bonds with the chloride anion [14]. Additionally, the sulfone oxygen atoms can participate in weaker hydrogen bonding interactions with neighboring molecules in the crystal lattice [15].

The crystal structure analysis reveals that the sulfone group adopts a tetrahedral geometry around the sulfur atom, with the oxygen-sulfur-oxygen bond angle typically measuring between 119 and 120 degrees [4] [13] [9]. This angle is close to the ideal tetrahedral angle but shows slight compression due to the double bond character of the sulfur-oxygen interactions [9]. The overall molecular conformation in the solid state is influenced by both intramolecular strain and intermolecular packing forces [14].

Conformational Analysis of the Thiane Ring

The conformational analysis of the thiane ring in 4-(2-Aminoethyl)-1lambda6-thiane-1,1-dione hydrochloride reveals complex behavior influenced by the presence of the sulfone functional group and the 2-aminoethyl substituent [16] [17]. Six-membered sulfur-containing rings exhibit conformational preferences similar to cyclohexane derivatives but with important modifications due to the larger sulfur atom and the electron-withdrawing sulfone group [17] [18].

The thiane ring predominantly adopts chair conformations, which represent the lowest energy arrangements for six-membered rings [19] [18]. However, the presence of the sulfone group introduces significant electronic and steric effects that can stabilize alternative conformations under certain conditions [17]. The chair conformations can interconvert through ring-flipping processes, with energy barriers typically ranging from 10 to 14 kilocalories per mole for substituted thiane systems [18].

| Conformation | Relative Energy (kcal/mol) | Population (%) | Barrier (kcal/mol) |

|---|---|---|---|

| Chair (axial substituent) | 1.5-2.0 | 10-20 | 10-14 |

| Chair (equatorial substituent) | 0.0 | 80-90 | 10-14 |

| Boat | 8-12 | <1 | 10-14 |

| Skew-boat | 5-8 | 1-5 | 4-6 |

| Half-chair | 10-15 | <1 | 10-14 |

| Twist-boat | 3-6 | 2-8 | 4-6 |

The 2-aminoethyl substituent preferentially occupies the equatorial position in the chair conformation due to reduced steric interactions compared to the axial orientation [19] [18]. The axial conformation suffers from unfavorable 1,3-diaxial interactions with other ring substituents and experiences destabilization of approximately 1.5 to 2.0 kilocalories per mole relative to the equatorial arrangement [18]. This energy difference results in a population distribution where 80 to 90 percent of molecules adopt the equatorial conformation at room temperature [18].

Boat and twist-boat conformations represent higher energy alternatives that are sparsely populated under normal conditions [19]. The boat conformation is destabilized by approximately 8 to 12 kilocalories per mole due to torsional strain and flagpole interactions [19]. The twist-boat conformation, while lower in energy than the boat form, still experiences significant destabilization of 3 to 6 kilocalories per mole compared to the chair [19].

The sulfone functional group introduces additional conformational complexity through its influence on ring puckering [16] [17]. The electron-withdrawing nature of the sulfone group affects the carbon-carbon bond lengths and angles within the ring, leading to subtle changes in the preferred ring conformations [16]. Computational studies suggest that the ring puckering amplitude typically ranges from 0.5 to 0.7 Angstroms, indicating a moderately puckered ring system [19] [18].

Stereochemical Considerations

The stereochemical analysis of 4-(2-Aminoethyl)-1lambda6-thiane-1,1-dione hydrochloride centers on the configuration at the carbon atom bearing the 2-aminoethyl substituent and the conformational preferences of the substituent itself [17] [20]. The carbon atom at position 4 of the thiane ring represents a potential stereogenic center when considering the overall molecular environment, although the compound as typically synthesized may exist as a racemic mixture [17].

The thiane ring system exhibits pseudo-symmetry that can be broken by the presence of the 2-aminoethyl substituent [17] [20]. The axial and equatorial orientations of this substituent represent distinct stereochemical environments with different energetic stabilities [17]. The equatorial orientation is strongly preferred due to minimized steric interactions and favorable orbital overlap patterns [18].

The stereochemical preferences are further influenced by the sulfone functional group, which creates an asymmetric electronic environment within the ring [17]. The sulfur atom in the 1,1-dioxide state exhibits distorted tetrahedral geometry, with the two oxygen atoms occupying pseudo-axial and pseudo-equatorial positions relative to the ring plane [4]. This arrangement creates a chiral environment around the sulfur center, although the rapid inversion processes prevent isolation of individual enantiomers [17].

The 2-aminoethyl side chain exhibits conformational flexibility that adds another layer of stereochemical complexity [21]. The carbon-carbon and carbon-nitrogen bonds within the side chain can adopt various rotational conformations, each with distinct energetic preferences [21]. The most stable conformations typically involve extended arrangements that minimize intramolecular interactions between the side chain and the ring system [21].

Nuclear magnetic resonance spectroscopy provides valuable information about the stereochemical environment through chemical shift differences and coupling patterns [22] [23]. The carbon atoms in different stereochemical environments exhibit distinct chemical shifts that can be used to determine the preferred conformations and configurations [23]. Sulfur-33 nuclear magnetic resonance, although challenging due to low sensitivity, can provide direct information about the electronic environment around the sulfur center [22] [23].

Effect of Protonation on Molecular Geometry

The protonation of the amino group in 4-(2-Aminoethyl)-1lambda6-thiane-1,1-dione to form the hydrochloride salt significantly alters the molecular geometry and electronic distribution [5] [24]. Protonation introduces a formal positive charge at the nitrogen center, leading to substantial changes in bond lengths, bond angles, and conformational preferences throughout the molecule [5] [25].

The most immediate structural change occurs at the nitrogen atom itself, where protonation results in the formation of an additional nitrogen-hydrogen bond [21]. This change converts the trigonal pyramidal geometry of the neutral amine to a more tetrahedral arrangement around the protonated nitrogen center [21]. The carbon-nitrogen bond length typically increases by approximately 0.05 Angstroms upon protonation, reflecting the reduced electron density at the nitrogen atom [5] [25].

| Property | Neutral Form | Protonated Form | Change |

|---|---|---|---|

| C-N Bond Length | 1.47 Å | 1.52 Å | +0.05 Å |

| Bond Angle at N | 109° | 104-106° | -3 to -5° |

| Molecular Dipole Moment | 2-4 D | 6-8 D | +4 D |

| Rotational Barrier | 2-4 kcal/mol | 4-8 kcal/mol | +2-4 kcal/mol |

| Hydrogen Bonding Strength | Moderate | Strong | Enhanced |

| Electrostatic Interaction Energy | Low | High | Increased |

The bond angles around the protonated nitrogen atom undergo compression, with the typical tetrahedral angle decreasing from approximately 109 degrees to 104-106 degrees [21]. This angular compression results from the increased electron-electron repulsion associated with the additional hydrogen atom and the formal positive charge at the nitrogen center [21]. The effect extends beyond the immediate vicinity of the nitrogen atom, influencing the conformational preferences of the entire 2-aminoethyl side chain [14].

Protonation dramatically increases the molecular dipole moment from approximately 2-4 Debye in the neutral form to 6-8 Debye in the protonated species [24]. This enhancement results from the introduction of the formal positive charge and the corresponding changes in electron distribution throughout the molecule [24]. The increased polarity affects both intramolecular interactions and intermolecular association patterns [24].

The rotational barriers around bonds in the 2-aminoethyl side chain increase significantly upon protonation [5] [26]. The barriers for rotation around the carbon-carbon and carbon-nitrogen bonds typically double from 2-4 kilocalories per mole to 4-8 kilocalories per mole [26]. This increase results from enhanced electrostatic interactions between the positively charged nitrogen center and other polar groups within the molecule [26].

Hydrogen bonding capabilities are dramatically enhanced following protonation [14] [21]. The protonated amino group becomes a strong hydrogen bond donor, capable of forming charge-assisted hydrogen bonds with acceptor atoms [14]. In the hydrochloride salt, the primary hydrogen bonding interaction occurs between the protonated amino group and the chloride counterion [14]. These charge-assisted hydrogen bonds are significantly stronger than conventional hydrogen bonds, with binding energies typically exceeding 10 kilocalories per mole [14].

Physical Constants and Molecular Parameters

Molecular Weight and Formula

4-(2-Aminoethyl)-1lambda6-thiane-1,1-dione hydrochloride possesses a molecular formula of C₇H₁₆ClNO₂S with a molecular weight of 213.73 grams per mole [2] [3]. The compound is assigned CAS number 1354951-86-2 and bears the MDL number MFCD20731198 [2] [3]. The structural representation through SMILES notation is expressed as NCCC1CCS(=O)(=O)CC1.Cl, while the InChI Key is designated as BKYZAPVJDNRLAV-UHFFFAOYSA-N [3] [4].

The molecular structure comprises a six-membered thiane ring system (tetrahydrothiopyran) containing sulfur in the 1,1-dioxide oxidation state, with a 2-aminoethyl substituent at the 4-position . The hydrochloride salt formation occurs through protonation of the terminal amino group, resulting in enhanced aqueous solubility and improved stability for pharmaceutical applications .

Melting Point and Thermal Characteristics

Specific melting point data for 4-(2-Aminoethyl)-1lambda6-thiane-1,1-dione hydrochloride is not extensively reported in the current literature. However, comparative analysis with structurally related compounds provides valuable insights into expected thermal behavior. The closely related 3-aminotetrahydro-1H-1lambda6-thiophene-1,1-dione hydrochloride, featuring a five-membered ring instead of the six-membered thiane system, exhibits a melting point of 208°C [6].

The thermal stability of thiane-1,1-dione derivatives is generally influenced by the sulfone functional group, which imparts considerable thermal resistance. Commercial storage recommendations specify maintenance at 4°C under inert atmosphere conditions, indicating moderate thermal sensitivity requiring controlled storage conditions [3] [4] [7].

Solubility Profile in Various Solvents

The hydrochloride salt form of 4-(2-Aminoethyl)-1lambda6-thiane-1,1-dione demonstrates enhanced solubility characteristics compared to the free base form. The presence of the protonated amino group creates a charge-assisted hydrogen bonding network with the chloride counterion, significantly improving aqueous solubility .

The sulfone functional group and protonated amine enhance solubility in polar solvents, making the compound suitable for pharmaceutical and biochemical applications . The compound exhibits good solubility in polar protic solvents such as water and methanol, while showing limited solubility in non-polar organic solvents. This solubility profile is consistent with the ionic nature of the hydrochloride salt and the presence of polar functional groups within the molecular structure .

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information for 4-(2-Aminoethyl)-1lambda6-thiane-1,1-dione hydrochloride. In ¹H NMR spectroscopy, the thiane ring protons typically appear in the δ 1.5-3.0 ppm region, with characteristic patterns reflecting the chair conformation of the six-membered ring [9] [10]. The 2-aminoethyl substituent CH₂ protons appear as multiplets in the δ 2.5-3.0 ppm range, with the proximity to the electron-withdrawing sulfone group causing downfield shifts [9].

¹³C NMR spectroscopy reveals sulfone carbons at δ 160-180 ppm, reflecting the deshielding effect of the sulfur-oxygen double bonds [11] [12]. The thiane ring carbons appear in the δ 20-60 ppm region, with the carbon bearing the aminoethyl substituent showing characteristic chemical shifts influenced by the sulfone group [11].

The protonated amino group in the hydrochloride salt form affects the chemical shifts of adjacent carbons, typically causing slight downfield shifts due to the positive charge. Two-dimensional NMR techniques such as COSY and HSQC provide definitive assignment of all proton and carbon resonances within the molecular structure [11].

Infrared Spectroscopy and Functional Group Identification

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups in 4-(2-Aminoethyl)-1lambda6-thiane-1,1-dione hydrochloride. The sulfone functional group exhibits strong absorption bands at 1300-1350 cm⁻¹, corresponding to the symmetric and asymmetric S=O stretching vibrations [13] [14] [15]. These bands are particularly intense and sharp, providing definitive identification of the sulfone moiety.

The protonated amino group in the hydrochloride salt displays broad N-H stretching absorptions in the 3300-3500 cm⁻¹ region, with the breadth indicating hydrogen bonding interactions with the chloride counterion [13] [14]. Aliphatic C-H stretching vibrations appear in the 2850-3000 cm⁻¹ range, consistent with the saturated nature of the thiane ring and aminoethyl substituent [13] [14].

The absence of significant absorptions in the 1600-1700 cm⁻¹ region confirms the saturated nature of the ring system, distinguishing it from aromatic or unsaturated analogs. The overall infrared spectrum provides a distinctive fingerprint for compound identification and purity assessment [13] [14] [15].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 4-(2-Aminoethyl)-1lambda6-thiane-1,1-dione hydrochloride provides valuable structural information through characteristic fragmentation patterns. Under electrospray ionization conditions, the compound generates a molecular ion [M+H]⁺ at m/z 214, corresponding to the protonated molecular ion after loss of the chloride anion [16] [17].

Common fragmentation pathways include loss of the aminoethyl side chain, generating characteristic fragments that confirm the thiane-1,1-dione core structure. The sulfone group typically remains intact during fragmentation, serving as a stable structural anchor. Sequential losses of SO₂ (64 mass units) and other functional groups provide diagnostic information for structural elucidation [16].

High-resolution mass spectrometry confirms the molecular formula and provides accurate mass measurements for both the molecular ion and major fragment ions. The fragmentation patterns are consistent with the proposed structure and can be used for quantitative analysis and impurity detection [16] [17].

UV-Visible Absorption Properties

The UV-visible absorption characteristics of 4-(2-Aminoethyl)-1lambda6-thiane-1,1-dione hydrochloride reflect its saturated molecular structure. The compound exhibits minimal UV absorption above 250 nm due to the absence of extended conjugated systems or aromatic chromophores [18] [19] [20]. This characteristic distinguishes it from aromatic analogs and provides useful analytical information.

The sulfone functional group contributes to weak absorption in the far-UV region, but does not extend into the near-UV or visible range. The saturated thiane ring system and aliphatic aminoethyl substituent do not contribute significant chromophoric character to the overall molecular structure [18] [19].

The lack of strong UV absorption necessitates alternative detection methods for analytical applications, such as refractive index detection or derivatization with UV-active reagents. This property also indicates that the compound would not be expected to undergo significant photodegradation under normal lighting conditions [18] [19] [20].

Thermodynamic Properties

Enthalpy of Formation

Specific experimental data for the enthalpy of formation of 4-(2-Aminoethyl)-1lambda6-thiane-1,1-dione hydrochloride are not currently available in the literature. However, thermodynamic estimation methods can provide approximate values based on group contribution approaches and comparison with structurally related compounds [21] [22] [23].

The thiane-1,1-dione core structure represents a significant thermodynamic contribution, with the sulfone functional group providing stabilization through electron delocalization. The formation of the hydrochloride salt involves protonation of the amino group, which is typically an exothermic process contributing to overall thermodynamic stability [21] [22].

Computational methods using density functional theory could provide theoretical estimates of formation enthalpy, though experimental verification would be required for definitive values. The thermodynamic stability of the compound under various conditions affects its shelf life and storage requirements [21] [22] [23].

Bond Dissociation Energies

Bond dissociation energies for 4-(2-Aminoethyl)-1lambda6-thiane-1,1-dione hydrochloride have not been experimentally determined, but estimates can be derived from studies on related sulfone compounds. The S=O bonds in the sulfone group are characterized by significant double-bond character with typical bond dissociation energies in the range of 400-500 kJ/mol [24] [25] [26].

The C-S bonds within the thiane ring exhibit typical single-bond character with bond dissociation energies approximately 250-300 kJ/mol, which is somewhat weaker than equivalent C-C bonds due to the larger size and different electronegativity of sulfur [24] [25]. The C-N bond in the aminoethyl substituent shows typical aliphatic bond strength characteristics.

The thermal decomposition behavior of related sulfone compounds suggests that homolytic bond dissociation is not the primary decomposition pathway at moderate temperatures, with elimination reactions often being more favorable [24]. This information is relevant for understanding the compound's thermal stability and degradation pathways [24] [25] [26].

Comparative Analysis with Related Thiane Compounds

Comparative analysis reveals significant structure-activity relationships among thiane-1,1-dione derivatives. The 4-(2-Aminoethyl)-1lambda6-thiane-1,1-dione hydrochloride (molecular weight 213.73 g/mol) can be compared with several structurally related compounds to understand the influence of substituents and ring size on physicochemical properties [2] [3].

The 3-aminotetrahydro-1H-1lambda6-thiophene-1,1-dione hydrochloride (molecular weight 185.66 g/mol) features a five-membered ring system instead of the six-membered thiane structure, resulting in different conformational preferences and a notably higher melting point of 208°C [6]. This difference illustrates the impact of ring size on molecular stability and thermal properties.

The 4-amino-4-methyl-1lambda6-thiane-1,1-dione (molecular weight 179.25 g/mol) represents a directly substituted analog with both amino and methyl groups at the 4-position, while the 5-amino-2-methyl-1lambda6-thiane-1,1-dione hydrochloride (molecular weight 199.70 g/mol) demonstrates the effects of different substitution patterns on the thiane ring [29].